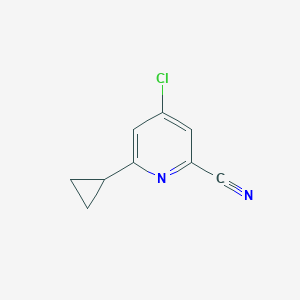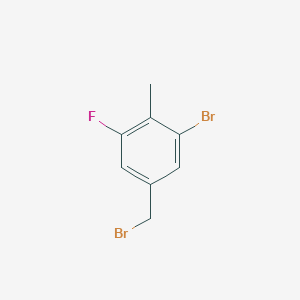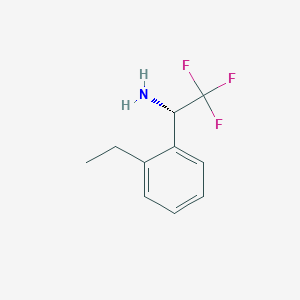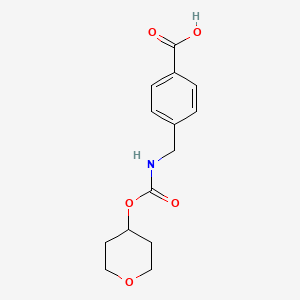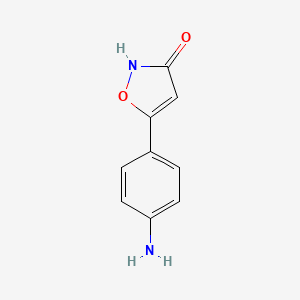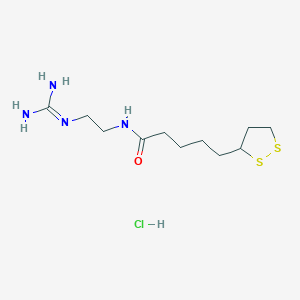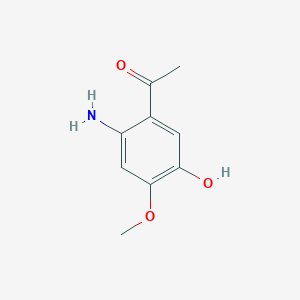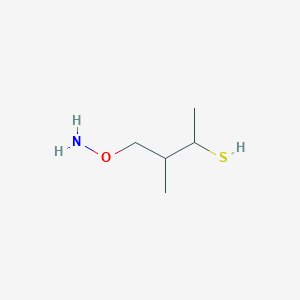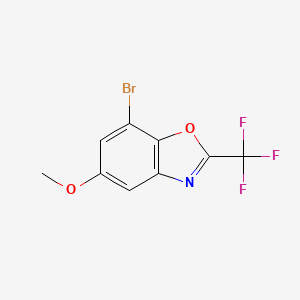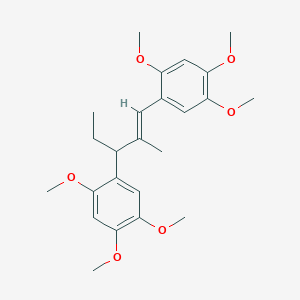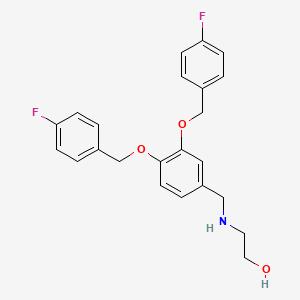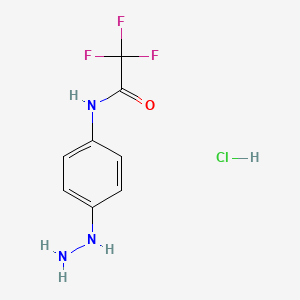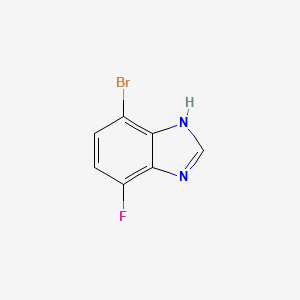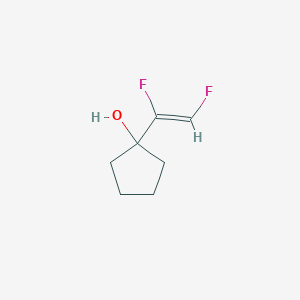
1-(1,2-Difluorovinyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Difluorovinyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a difluorovinyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluorovinyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with difluorovinyl reagents under controlled conditions. One common method includes the use of difluorovinyl lithium or difluorovinyl magnesium bromide as the difluorovinyl source. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Difluorovinyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorovinyl group can be reduced to a difluoroalkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of difluoroalkyl cyclopentanol.
Substitution: Formation of halogenated or aminated cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Difluorovinyl)cyclopentan-1-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1,2-Difluorovinyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The difluorovinyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(3,5-Difluorophenyl)cyclopentan-1-ol
- 2-cyclopenten-1-ol
- 1,2-Disubstituted Cyclopentadienes
Comparison: 1-(1,2-Difluorovinyl)cyclopentan-1-ol is unique due to the presence of both a difluorovinyl group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H10F2O |
|---|---|
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
1-[(Z)-1,2-difluoroethenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2/b6-5- |
InChI-Schlüssel |
CXWUKAGSJHGALL-WAYWQWQTSA-N |
Isomerische SMILES |
C1CCC(C1)(/C(=C/F)/F)O |
Kanonische SMILES |
C1CCC(C1)(C(=CF)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


